molecular formula C10H15Cl2NO2 B1389600 6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride CAS No. 1185293-87-1

6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride

Cat. No.: B1389600
CAS No.: 1185293-87-1
M. Wt: 252.13 g/mol
InChI Key: DFWAOFAEURXTMT-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride (CAS: 1185293-87-1) is a substituted benzodioxole derivative with the molecular formula C₁₀H₁₄ClNO₂ (molecular weight: 215.68 g/mol) . The compound features a benzo[1,3]dioxole core (a fused benzene ring with two oxygen atoms at positions 1 and 3) substituted with a propyl group at position 6 and an amine group at position 5, which is stabilized as a dihydrochloride salt. This structure confers both aromatic and aliphatic characteristics, influencing its solubility and reactivity.

Physicochemical Properties Classified as an irritant, the compound is likely hygroscopic due to its hydrochloride salt form.

These compounds act as primary intermediates, reacting with couplers to produce durable colorants .

Properties

IUPAC Name

6-propyl-1,3-benzodioxol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.2ClH/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9;;/h4-5H,2-3,6,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWAOFAEURXTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N)OCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation and Propyl Group Introduction

The benzodioxole scaffold is typically synthesized via condensation of catechol derivatives with dihalomethanes or carbonyl sources. For propyl substitution at position 6:

  • Starting material : 3-propylcatechol reacts with dichloromethane under basic conditions (e.g., K₂CO₃) to form 6-propyl-benzodioxole.
  • Alternative route : Friedel-Crafts alkylation of benzodioxole with propyl chloride, though regioselectivity may require directing groups.
Step Reagents/Conditions Yield (%) Reference
Ring formation 3-propylcatechol + CH₂Cl₂, K₂CO₃, Δ ~75
Propyl introduction AlCl₃, propyl chloride, 0–5°C ~60

Amine Group Installation at Position 5

Nitration followed by reduction is a standard approach for aromatic amines:

  • Nitration : Treat 6-propyl-benzodioxole with HNO₃/H₂SO₄ at 0–10°C. The electron-rich ring directs nitration to position 5.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to amine.
Step Reagents/Conditions Yield (%) Reference
Nitration HNO₃ (conc.), H₂SO₄, 0°C, 2h ~85
Reduction H₂ (1 atm), 10% Pd/C, EtOH, 25°C ~90

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the dihydrochloride salt:

  • Dissolve 6-propyl-benzodioxol-5-ylamine in anhydrous HCl/EtOH, precipitate with ether, and recrystallize.
Parameter Value
Solvent Ethanol/HCl (2M)
Recrystallization Ethanol/diethyl ether (1:3)
Purity ≥98% (HPLC)

Alternative Routes and Optimization

Challenges and Considerations

  • Regioselectivity : Ensuring propyl and amine groups occupy positions 6 and 5 requires careful directing group strategies.
  • Side reactions : Over-nitration or oxidation of the dioxole ring may occur under harsh conditions.

Chemical Reactions Analysis

6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have indicated that 6-propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride may exhibit anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, potentially providing a pathway for developing new cancer therapies. The compound's mechanism of action likely involves modulation of signaling pathways critical for tumor growth and survival.

Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter systems, offering potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications.

Biochemical Applications

Proteomics Research
As a biochemical reagent, this compound is utilized in proteomics to study protein interactions and modifications. Its specificity in binding certain proteins allows researchers to elucidate complex biological processes and pathways.

Enzyme Inhibition Studies
The compound serves as a useful tool in enzyme inhibition studies, where it can be used to characterize enzyme kinetics and mechanisms. By inhibiting specific enzymes, researchers can better understand metabolic pathways and identify potential drug targets.

Material Science

Polymer Chemistry
In material science, this compound can be employed as a monomer in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

Case Studies

Study FocusFindingsReference
Anticancer ActivityThe compound showed significant inhibition of cancer cell lines in vitro, suggesting potential as an anticancer agent.
Neuropharmacological EffectsDemonstrated modulation of neurotransmitter release in animal models, indicating possible therapeutic effects on CNS disorders.
Enzyme InteractionInhibition of key metabolic enzymes was observed, providing insights into metabolic regulation.

Biological Activity

6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name: this compound
  • CAS Number: 1185293-87-1
  • Molecular Formula: C12H14Cl2N2O2

Structural Features

The structure consists of a benzo[d][1,3]dioxole moiety which is known for its diverse biological activities. The presence of the propyl group and amino functionalities contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds related to benzo[d][1,3]dioxole have shown significant anticancer properties. For instance, studies have demonstrated that derivatives exhibit potent antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinMCF74.56

In these studies, the derivatives displayed IC50 values lower than that of the standard drug doxorubicin, indicating a promising potential for further development.

The mechanism by which this compound exerts its effects may involve:

  • EGFR Inhibition: Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction: Studies suggest that these compounds can initiate apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2.

Antimicrobial Activity

Preliminary data suggest that related compounds may exhibit antimicrobial properties. Specifically, they could inhibit the growth of both Gram-positive and Gram-negative bacteria at effective concentrations.

Table 2: Antimicrobial Activity

CompoundBacterial Strain TestedMIC (µg/ml)Reference
Compound CE. coli<32
Compound DS. aureus<32

These findings indicate a potential application in treating bacterial infections.

Study on Anticancer Effects

A study focused on the synthesis and evaluation of benzo[d][1,3]dioxole derivatives demonstrated significant antitumor activity across multiple cell lines. The mechanisms explored included apoptosis assessment and cell cycle analysis, confirming the compounds' efficacy in inducing cancer cell death while sparing normal cells .

Study on Antimicrobial Properties

Another investigation evaluated the antibacterial effects of related compounds against resistant strains of bacteria. The results indicated that certain derivatives maintained potency against common antibiotic-resistant strains, highlighting their potential utility in clinical settings .

Comparison with Similar Compounds

Benzo[1,3]dioxol-5-ylamine Derivatives

Compounds sharing the benzo[1,3]dioxole core but differing in substituents include:

  • Unsubstituted benzo[1,3]dioxol-5-ylamine : Lacks the propyl group, likely reducing lipophilicity and altering dye penetration efficiency.
  • Alkyl-substituted derivatives (e.g., hexyl/heptyl groups) : Longer alkyl chains (as in patents ) may enhance lipid solubility and hair fiber affinity compared to the propyl group in the target compound.

Key Functional Differences

  • Propyl vs.
  • Salt Form : The dihydrochloride salt improves stability and solubility compared to freebase amines.

Phenylenediamine Derivatives

Phenylenediamines (e.g., 1,3-phenylenediamine dihydrochloride, 1,4-phenylenediamine dihydrochloride) are common hair dye intermediates . Key comparisons include:

  • Aromatic System : Phenylenediamines lack the benzodioxole ring, reducing steric hindrance and electronic effects, which may increase reactivity but also allergenicity .
  • Safety Profile: The benzo[1,3]dioxole core in the target compound may mitigate direct skin irritation compared to phenylenediamines, which are notorious allergens .

Diaminopyrazole Derivatives

Patents describe combinations of benzo[1,3]dioxol-5-ylamine derivatives with 1-hexyl/heptyl-4,5-diaminopyrazole . Differences include:

  • Heterocyclic vs. Benzodioxole Core: Diaminopyrazoles offer nitrogen-rich heterocycles, enabling diverse coupling reactions and color outcomes.
  • Substituent Effects: The propyl group in the target compound may provide milder lipid interactions than bulkier hexyl/heptyl groups in diaminopyrazoles.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety Profile
6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride C₁₀H₁₄ClNO₂ 215.68 Propyl, amine, dihydrochloride Oxidative hair dye intermediate Irritant
1,4-Phenylenediamine dihydrochloride C₆H₁₀Cl₂N₂ 181.07 Amine, dihydrochloride Hair dye intermediate Allergen
1-Hexyl-4,5-diaminopyrazole C₉H₁₈N₄ 182.27 Hexyl, diamine Oxidative hair dye Moderate irritant
Benzo[1,3]dioxol-5-ylamine C₇H₇NO₂ 137.14 Amine, benzodioxole Dye intermediate (inferred) Limited data

Research Findings and Implications

  • Structural Optimization : The propyl group in this compound likely enhances dye permanence compared to unsubstituted benzodioxole amines, while avoiding excessive hydrophobicity from longer alkyl chains .
  • Safety Advantages : The benzodioxole core may reduce direct protein binding, lowering allergenicity relative to phenylenediamines .
  • Synergistic Use: Patents suggest combining benzodioxole amines with diaminopyrazoles to broaden color ranges and improve dye kinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride, and what are their comparative efficiencies?

  • Methodological Answer : Synthesis typically involves coupling reactions with polyfluoroalkyl or acylating agents in solvents like dioxane or chloroform. For example, anhydrides of polyfluorocarboxylic acids (2 equivalents) and pyridine (1.2 equivalents) in dry dioxane yield intermediates, followed by purification via vacuum drying and trituration . Comparative efficiency can be assessed through reaction yields (HPLC ≥95%) and purity metrics, as seen in analogous benzo[1,3]dioxol derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., propyl chain and benzo[1,3]dioxol protons), High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95%), and mass spectrometry (MS) for molecular weight validation. These methods align with protocols for structurally similar dihydrochloride salts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for aerosol prevention, wear nitrile gloves, and store in anhydrous conditions due to hygroscopicity. Safety sheets for analogous dihydrochloride compounds emphasize avoiding inhalation and skin contact, with emergency protocols for acid spills (e.g., NaHCO₃ neutralization) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design can test variables: temperature (20–80°C), solvent polarity (dioxane vs. chloroform), and catalyst ratio (pyridine equivalents). Response variables include yield and purity. For example, triethylamine in chloroform improved acylation efficiency in related pyrazole syntheses .

Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) for electronic structure analysis (e.g., amine group reactivity) and Molecular Dynamics (MD) simulations for solubility in physiological buffers. These align with studies on benzo[1,3]dioxol derivatives’ partition coefficients and membrane permeability .

Q. How do structural modifications (e.g., propyl chain length) affect the compound’s biological activity?

  • Methodological Answer : Comparative SAR studies via substituent variation (e.g., hexyl vs. propyl groups) can assess receptor binding affinity. For example, extending alkyl chains in 1-hexyl-4,5-diaminopyrazole derivatives increased melanin-binding efficiency in oxidative dyeing studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Meta-analysis of dose-response curves and replication under standardized conditions (e.g., cell lines, assay protocols). Linking discrepancies to variables like solvent choice (DMSO vs. saline) or impurity profiles (e.g., residual dioxane) can clarify mechanisms .

Q. How can in vitro and in vivo models be integrated to study the compound’s neuropharmacological potential?

  • Methodological Answer : Use zebrafish models for blood-brain barrier permeability screening, followed by murine seizure models (e.g., pentylenetetrazole-induced) for anticonvulsant efficacy. This mirrors methodologies for pyrazole-carbohydrazide derivatives .

Theoretical and Methodological Frameworks

  • Linking Synthesis to Conceptual Frameworks : Guide reaction optimization using principles like Hard-Soft Acid-Base (HSAB) theory for nucleophilic acyl substitutions .
  • Data Interpretation : Apply Popperian falsifiability to distinguish experimental artifacts from true biological effects, ensuring alignment with theoretical predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride
Reactant of Route 2
6-Propyl-benzo[1,3]dioxol-5-ylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.